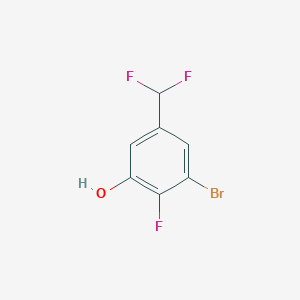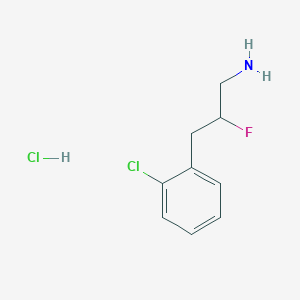
3-(2-Chlorophenyl)-2-fluoropropan-1-amine hydrochloride
Übersicht
Beschreibung
The description of a compound typically includes its chemical formula, molecular weight, and structural formula. It may also include details about its physical appearance (color, form, etc.) and any notable chemical properties .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and mechanisms of the reactions .Physical And Chemical Properties Analysis
This involves studying the compound’s physical properties (melting point, boiling point, solubility, etc.) and chemical properties (reactivity, stability, etc.) .Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Activity
Research has explored the synthesis of various compounds related to 3-(2-Chlorophenyl)-2-fluoropropan-1-amine hydrochloride, focusing on their potential antibacterial and antioxidant activities. For instance, a study detailed the synthesis of 3-(4-Chlorophenyl)-3-(4-fluorophenyl)propylamine through the reduction of 3-(4-chlorophenyl)-3-(4-fluorophenyl)propionitrile with LiAlH4. Subsequent reactions with aromatic and heterocyclic aldehydes produced [3-(4-chlorophenyl)-3-(4-fluorophenyl)propyl]-substituted amines. The resulting amine oxalates exhibited significant antibacterial properties, although their effectiveness in neutralizing superoxide radicals was limited in most cases (Н. С. Арутюнян et al., 2012).
Potential GABAB Receptor Antagonists
Another aspect of scientific research involves the synthesis of analogs of 3-(2-Chlorophenyl)-2-fluoropropan-1-amine hydrochloride as potential GABAB receptor antagonists. A study synthesized 3-Nitro-2-phenylpropan-1-amine and 2-(4-chlorophenyl)-3-nitropropan-1-amine by adding nitrous acid to corresponding trifluoroacetylaminomethylstyrenes followed by double bond reduction with sodium borohydride. These compounds, especially 2-(4-chlorophenyl)-3-nitropropan-1-amine, were identified as specific agonists for the GABA and GABAB receptors, demonstrating approximately half the activity of racemic baclofen at the isolated guinea pig ileum (G. Abbenante, R. Hughes, R. Prager, 1994).
Electrophilic Amination and Fluorine Atom Removal
Electrophilic amination of 4-fluorophenol with diazenes, under mild reaction conditions in the presence of ZrCl4, has shown that 2-chloro-4-amino-substituted phenols can be obtained from 4-fluorophenol. This process involves an ipso amination and the complete removal of the fluorine atom, indicating a method to modify phenol compounds potentially related to 3-(2-Chlorophenyl)-2-fluoropropan-1-amine hydrochloride (S. Bombek et al., 2004).
Novel Synthesis Approaches
A novel synthesis route for 3-Fluoro-1-Aminoadamantane and its derivatives, isolated as the hydrochloride, was reported. Although not directly related to 3-(2-Chlorophenyl)-2-fluoropropan-1-amine hydrochloride, this research indicates the broader interest in and potential applications of synthesizing fluorinated amines for various scientific purposes (G. L. Anderson et al., 1988).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(2-chlorophenyl)-2-fluoropropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClFN.ClH/c10-9-4-2-1-3-7(9)5-8(11)6-12;/h1-4,8H,5-6,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEKLAEKKULFAMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(CN)F)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chlorophenyl)-2-fluoropropan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





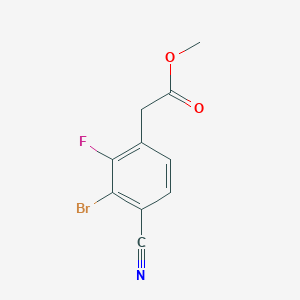
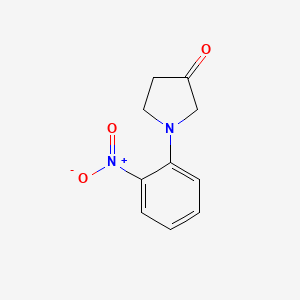

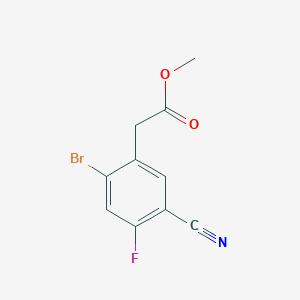


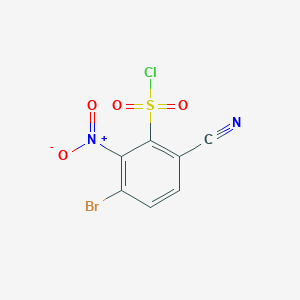
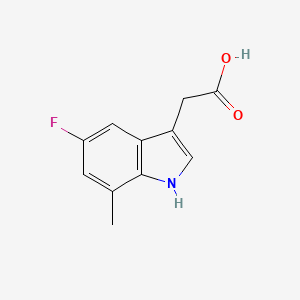
![trans-2-{[(Oxan-4-yl)methyl]amino}cyclobutan-1-ol](/img/structure/B1484672.png)

![trans-2-[(Oxolan-3-yl)amino]cyclobutan-1-ol](/img/structure/B1484675.png)
